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Aluminum;neodymium - 12043-13-9

Aluminum;neodymium

Catalog Number: EVT-15623624
CAS Number: 12043-13-9
Molecular Formula: AlNd
Molecular Weight: 171.22 g/mol
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Product Introduction

Overview

Aluminum;neodymium is a compound that combines aluminum with neodymium, a rare-earth metal known for its unique magnetic and optical properties. Neodymium, with the atomic number 60, is a silvery-white metal that is part of the lanthanide series and exhibits a variety of oxidation states, primarily +3. Aluminum, with the atomic number 13, is a lightweight, malleable metal widely used in various applications due to its favorable properties such as corrosion resistance and electrical conductivity. The combination of these two elements results in alloys that leverage the strengths of both metals.

Source

Aluminum is the third most abundant element in the Earth's crust, while neodymium is less common but can be found in minerals such as monazite and bastnäsite. Neodymium was first isolated in 1885 by Austrian chemist Carl Auer von Welsbach and is primarily sourced from mining operations that extract rare-earth elements.

Classification

Aluminum;neodymium can be classified as a metal alloy. It falls under the category of intermetallic compounds, which are formed by combining two or more metals in specific proportions to achieve enhanced properties.

Synthesis Analysis

Methods

The synthesis of aluminum;neodymium can be achieved through several methods:

  1. Solid-State Reactions: This method involves mechanically alloying aluminum powder with neodymium powder at high temperatures to facilitate diffusion and bonding.
  2. Arc Discharge Method: In this technique, aluminum electrodes are subjected to an arc discharge in a liquid medium, allowing for the synthesis of aluminum nanoparticles which can then be combined with neodymium .
  3. Laser Ablation: Pulsed laser ablation can also be employed to produce nanoparticles of aluminum that can subsequently react with neodymium .

Technical Details

  • The solid-state reaction typically requires temperatures above 600 °C to ensure complete alloy formation.
  • The arc discharge method allows for the generation of nanoparticles with sizes ranging from 20 nm to 500 nm, depending on the parameters used during synthesis .
  • Laser ablation methods produce particles with narrow size distributions and minimal contamination.
Molecular Structure Analysis

Structure

The molecular structure of aluminum;neodymium can vary based on its composition and synthesis method. Typically, it forms a crystalline structure characterized by a combination of aluminum's face-centered cubic lattice and neodymium's hexagonal close-packed arrangement.

Data

  • Molecular Formula: AlNd
  • Molecular Weight: Approximately 229.92 g/mol .
  • Crystal Structure: Depending on the specific alloy composition, it may exhibit either a body-centered cubic or hexagonal close-packed structure.
Chemical Reactions Analysis

Reactions

Aluminum;neodymium undergoes several chemical reactions:

  1. Oxidation: Both metals react with oxygen to form their respective oxides:
    • Aluminum reacts with oxygen to form aluminum oxide (Al₂O₃).
    • Neodymium reacts with oxygen to form neodymium(III) oxide (Nd₂O₃) according to the reaction:
      4\text{Nd}+3\text{O}_2\rightarrow 2\text{Nd}_2\text{O}_3$$[4].
  2. Reactivity with Water: Neodymium reacts with water to produce neodymium hydroxide (Nd(OH)₃) and hydrogen gas:
    2\text{Nd}+6\text{H}_2\text{O}\rightarrow 2\text{Nd OH }_3+3\text{H}_2$$[4].
  3. Formation of Alloys: When heated together, aluminum and neodymium can form intermetallic compounds which exhibit distinct properties compared to their individual components.
Mechanism of Action

The mechanism by which aluminum;neodymium exhibits its properties involves several processes:

  • Alloy Formation: The atomic arrangement in the alloy allows for enhanced mechanical strength and thermal stability compared to pure aluminum.
  • Magnetic Properties: Neodymium contributes significant magnetic characteristics due to its unpaired electrons, making the alloy useful in applications requiring strong magnets.
  • Corrosion Resistance: The presence of aluminum provides a protective oxide layer that enhances resistance to corrosion.
Physical and Chemical Properties Analysis

Physical Properties

  • Density: The density of aluminum;neodymium alloys typically ranges between those of pure aluminum (2.7 g/cm³) and neodymium (7 g/cm³), depending on the ratio used.
  • Melting Point: The melting point varies based on composition but generally falls between those of its constituent metals.

Chemical Properties

  • Reactivity: The alloy exhibits reactivity similar to that of its components; it tarnishes when exposed to air and reacts with acids.
  • Thermal Conductivity: Aluminum's high thermal conductivity is retained in the alloy, making it suitable for heat dissipation applications .
Applications

Aluminum;neodymium alloys have various scientific uses:

  • Magnetic Applications: They are crucial in manufacturing strong permanent magnets (e.g., neodymium magnets) used in motors, generators, and magnetic resonance imaging devices .
  • Aerospace Engineering: These alloys are utilized in aerospace components due to their lightweight and high strength-to-weight ratio.
  • Electronics: Used in electronic devices for components requiring efficient heat management and magnetic properties.
Synthesis and Processing Methodologies of Al-Nd Systems

Metallurgical Synthesis Techniques for Al-Nd Master Alloys

Master alloys serve as essential precursors for introducing neodymium uniformly into aluminum melts. Industrial production primarily employs melting and casting techniques, where high-purity aluminum and neodymium (or Al-Nd intermediates) are heated above 750°C under inert atmospheres or vacuum to prevent oxidation. The molten mixture is homogenized and cast into standardized forms like waffle ingots, rods, or granules to facilitate handling and dissolution during downstream alloying [2] [6]. Compositional flexibility is a hallmark, with commercial master alloys available in AlNd10 (10% Nd), AlNd20 (20% Nd), AlNd50 (50% Nd), or fully customized ratios to meet specific application requirements [6].

Alternative methodologies include powder metallurgy (PM), where blended Al and Nd powders undergo compaction and sintering. This route minimizes segregation issues inherent in conventional casting and enables nanostructured microstructures. Crucially, both techniques address the significant challenge of Nd's high reactivity and propensity for oxide formation by employing stringent environmental controls. The resultant master alloys exhibit rapid dissolution kinetics in molten aluminum, ensuring precise compositional control and negating the need for direct Nd metal handling in foundries [2] [10].

Table 1: Commercial Al-Nd Master Alloy Compositions and Forms

Product DesignationNeodymium Content (wt%)Available FormsPrimary Applications
AlNd1010%Waffle-ingot, granules, shotAerospace components, automotive parts
AlNd2020%Lump, bar, rodHigh-strength castings, electrical conductors
AlNd5050%Custom shapes (powder, pellet)Specialty high-Nd alloys, research
CustomVariableTailored to customer specsSpecific industrial/experimental needs

Phase Diagram Analysis and Intermetallic Compound Formation

The Al-Nd system features complex phase equilibria dominated by intermetallic compound formation. Key intermetallics identified include Al₃Nd (peritectic formation) and Al₁₁Nd₃ (congruent melting), alongside metastable phases arising under non-equilibrium conditions [3]. Thermodynamic assessments reveal limited solid solubility of Nd in Al (<0.1 at% at room temperature), necessitating precise thermal management during synthesis to control intermetallic distribution [7].

Phase evolution is critically sensitive to composition and cooling rates. Slow cooling promotes coarse Al₃Nd precipitates at grain boundaries, potentially embrittling the alloy. Rapid solidification (e.g., melt spinning), conversely, yields refined intermetallic dispersoids enhancing strength via dispersion strengthening. In-situ studies using synchrotron radiation have mapped the sequence: Liquid → Al + Liquid → Al + Al₁₁Nd₃ → Al + Al₃Nd during cooling of hypoeutectic compositions [3]. The metastable Al₃₀Nd₂₃ phase (ε-phase) has also been observed under specific solid-state reaction conditions, influencing high-temperature stability [7].

Table 2: Key Intermetallic Phases in the Al-Nd System

PhaseCrystal StructureStability RangeFormation MechanismRole in Alloy System
Al₃NdHexagonalStable up to ~700°CPeritectic reaction (L + Al₁₁Nd₃ → Al₃Nd)Primary strengthening precipitate
Al₁₁Nd₃TetragonalStable at high temperatures (>800°C)Congruent meltingPrecursor phase during cooling
Al₃₀Nd₂₃ (ε)RhombohedralMetastableSolid-state reaction during annealingModifies grain boundary cohesion

Solid-State Reaction Dynamics in Al-Nd Alloy Systems

Solid-state reactions dictate microstructural evolution during post-casting heat treatments or composite processing. These reactions involve intricate interdiffusion processes between Al and Nd, often mediated by vacancies and lattice defects. High-resolution TEM and synchrotron XRD studies confirm that reactions initiate at interfaces (e.g., in Al-Nd composite powders or diffusion couples), forming nanoscale intermetallic layers [3] [8]. The growth kinetics of phases like Al₃Nd often follow parabolic rate laws, indicating diffusion-controlled mechanisms where the rate constant is thermally activated (Arrhenius behavior) [7].

Notably, anisotropic long-range atomic migrations occur, driven by chemical potential gradients and lattice strain. These migrations are not random but guided crystallographically, often along preferential planes like Al's {111}. For instance, during annealing of cold-deformed Al-Nd composites, Nd atoms migrate tens to hundreds of nanometers to nucleate Al₃Nd at dislocations or subgrain boundaries [8]. This phenomenon contrasts sharply with classical "topotactic" reactions (minimal atomic movement) and underscores the importance of defect engineering in microstructure control. The reaction front progression can be modeled using the Kolmogorov-Johnson-Mehl-Avrami (KJMA) framework, incorporating nucleation barriers and interface mobility effects.

Additive Manufacturing and Novel Processing Approaches

Additive manufacturing (AM) of high-strength Al alloys faces challenges like hot cracking and anisotropic columnar grains. Incorporating Al-Nd master alloys or Nd-containing compounds offers innovative solutions. Laser Powder Bed Fusion (LPBF) studies demonstrate that hybrid refiners combining Nd (solute) with ceramic nanoparticles (e.g., TiN) enable unprecedented grain refinement. The Nd solute generates constitutional supercooling (Q = m(k-1)C₀), widening the nucleation zone, while low-lattice-mismatch particles (e.g., TiN with δ = 4.2% vs. α-Al) act as potent heterogeneous nucleation sites [4].

This dual mechanism promotes a shift from columnar to equiaxed ultrafine grains (average size ~775 nm), suppressing cracking and enhancing mechanical properties. LPBF-fabricated Al 7050 with Ti/TiN/Nd additions achieves ultimate tensile strengths of 408–618 MPa and ductility of 8.8–13.2%—rivaling wrought alloys [4]. Beyond AM, mechanochemical processing (e.g., ball milling Al and Nd₂O₃ powders) facilitates oxide reduction and alloying at lower temperatures, enabling nanostructured Al-Nd composites. Novel molten salt electrolysis methods like the "NE0CHEM" process also show promise for direct Nd₂O₃ reduction to Al-Nd alloys using sodium reductants, potentially lowering production costs [9].

Table 3: Additive Manufacturing Parameters and Outcomes for Al-Nd Modified Alloys

Base AlloyAdditive TypeProcessing MethodKey Microstructural OutcomeMechanical Property Enhancement
Al 7050Ti/TiN Hybrid + NdLaser Powder Bed FusionEquiaxed grains (~775 nm), suppressed hot cracksUTS: 408-618 MPa; Ductility: 8.8-13.2%
Al-Si-MgAl-Nd Master AlloyBinder JettingRefined eutectic Si, modified intermetallicsImproved fatigue resistance, isotropy
Al-CuNd-Fe-B NanoparticlesDirected Energy DepositionReduced porosity, finer θ' precipitatesEnhanced high-temperature strength

Properties

CAS Number

12043-13-9

Product Name

Aluminum;neodymium

IUPAC Name

aluminum;neodymium

Molecular Formula

AlNd

Molecular Weight

171.22 g/mol

InChI

InChI=1S/Al.Nd

InChI Key

UBSJOWMHLJZVDJ-UHFFFAOYSA-N

Canonical SMILES

[Al].[Nd]

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